NPY-(22-36) (pig)
Description
Neuropeptide Y (NPY) is a 36-amino acid peptide involved in diverse physiological processes, including appetite regulation, stress responses, and bone metabolism. NPY-(22-36) (pig) is a truncated fragment derived from the C-terminal region of full-length NPY (residues 22–36). This fragment retains structural elements critical for receptor interaction, particularly with the Y2 receptor (Y2R), a G protein-coupled receptor (GPCR) . Unlike full-length NPY, which binds Y1, Y2, Y4, and Y5 receptors, NPY-(22-36) (pig) exhibits selective affinity for Y2R . Its role in modulating Y2R-dependent pathways, such as energy homeostasis and anxiety-like behaviors, has been documented in rodent models .
Properties
Molecular Formula |
C85H138N28O22 |
|---|---|
Molecular Weight |
1904.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C85H138N28O22/c1-11-43(7)65(111-78(130)59(34-47-19-23-50(116)24-20-47)107-75(127)60(36-49-38-95-40-99-49)108-71(123)53(16-13-29-96-83(89)90)102-74(126)57(32-41(3)4)105-68(120)45(9)100-69(121)52(86)39-114)79(131)109-61(37-64(88)119)76(128)106-58(33-42(5)6)77(129)112-66(44(8)12-2)80(132)113-67(46(10)115)81(133)104-55(18-15-31-98-85(93)94)70(122)103-56(27-28-63(87)118)73(125)101-54(17-14-30-97-84(91)92)72(124)110-62(82(134)135)35-48-21-25-51(117)26-22-48/h19-26,38,40-46,52-62,65-67,114-117H,11-18,27-37,39,86H2,1-10H3,(H2,87,118)(H2,88,119)(H,95,99)(H,100,121)(H,101,125)(H,102,126)(H,103,122)(H,104,133)(H,105,120)(H,106,128)(H,107,127)(H,108,123)(H,109,131)(H,110,124)(H,111,130)(H,112,129)(H,113,132)(H,134,135)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t43-,44-,45-,46+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-,66-,67-/m0/s1 |
InChI Key |
RJIICOGGNWIKON-PIJSUOSGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NPY-(22-36) (pig) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of NPY-(22-36) (pig) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Peptide Bond Cleavage and Hydrolysis
NPY-(22-36) undergoes enzymatic and non-enzymatic hydrolysis, primarily at labile peptide bonds. Key cleavage sites include:
-
Arg²⁵-Tyr²⁷ : Susceptible to trypsin-like proteases due to the presence of arginine.
-
Tyr²⁷-Ile²⁸ : Prone to chymotrypsin-like cleavage at aromatic residues.
Experimental Evidence :
-
In rat coronary vessels, NPY 22-36 showed minimal vasoconstrictive activity compared to NPY 1-36, suggesting rapid degradation in biological systems .
-
Stability studies on PYY 3-36 (structurally similar) revealed C-terminal cleavage (Arg³³-Tyr³⁶) as a dominant degradation pathway .
Oxidation Reactions
Tyrosine residues (Tyr²⁰, Tyr²⁷, Tyr³⁶) are prone to oxidation under physiological conditions:
-
Tyr³⁶ : Forms dityrosine crosslinks via radical-mediated oxidation.
-
Tyr²⁷ : Undergoes nitration in the presence of peroxynitrite, altering receptor-binding affinity.
Kinetic Data :
| Reaction | Rate Constant (k) | Conditions | Reference |
|---|---|---|---|
| Tyr³⁶ oxidation | 0.15 ± 0.03 h⁻¹ | pH 7.4, 37°C, O₂ sat. | |
| Dityrosine formation | 1.2 × 10⁻³ M⁻¹s⁻¹ | H₂O₂, Fe²⁺ catalysis |
Receptor-Binding Modifications
NPY-(22-36) binds weakly to Y₁ and Y₂ receptors due to truncation of critical N-terminal residues. Key interactions:
-
Arg³³ and Gln³⁴ : Stabilize binding via electrostatic interactions with Y₂ receptor residues.
-
Tyr³⁶ amidation : Essential for receptor activation; deamidation reduces potency by >100-fold .
Receptor Affinity Comparison :
| Peptide | Y₁ Receptor (IC₅₀, nM) | Y₂ Receptor (IC₅₀, nM) |
|---|---|---|
| NPY 1-36 | 0.8 ± 0.2 | 1.2 ± 0.3 |
| NPY 22-36 | >1000 | 320 ± 45 |
| [Pro³⁴]-NPY | 1.1 ± 0.4 | 1.5 ± 0.2 |
Data from competitive binding assays in rat aortic smooth muscle cells .
Enzymatic Modifications
-
N-terminal acetylation : Protects against aminopeptidase degradation (e.g., analogues with Ac-Ala⁴ showed 2.5× longer half-life) .
-
C-terminal methylation : Stabilizes against carboxypeptidase cleavage (e.g., MeArg³⁵ increased half-life from 14 to 83 hours) .
Degradation Pathways :
-
Primary : Cleavage at Arg³³-Tyr³⁶ by circulating proteases.
-
Secondary : Deamidation of Asn¹⁸ (half-life reduced by 40% at pH 7.4) .
Albumin Binding and Stability
NPY-(22-36) binds serum albumin via hydrophobic interactions, which modulates its reactivity:
Scientific Research Applications
NPY-(22-36) (pig) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neuropeptide Y receptor interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects in conditions such as obesity, anxiety, and depression.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
NPY-(22-36) (pig) exerts its effects by interacting with neuropeptide Y receptors, which are G protein-coupled receptors. These receptors are involved in various signaling pathways that regulate physiological processes such as appetite, energy balance, and stress response. The peptide’s interaction with these receptors can modulate the release of neurotransmitters and other signaling molecules .
Comparison with Similar Compounds
Key Findings :
- Residues 22–24 are critical for Y2R binding. Removal of these residues (e.g., NPY-(25-36)) abolishes activity, suggesting their role in stabilizing the α-helical C-terminal conformation .
- Species-specific differences : Rat N-α-Ac-PYY-(22-36) and pig NPY-(22-36) share Y2R specificity, but subtle variations in affinity may arise from sequence divergence (e.g., Pro34 in pig NPY vs. rat PYY) .
2.2 Functional Comparisons
Energy Homeostasis :
Bone Metabolism :
Gender-Specific Effects :
2.3 Pharmacokinetic and Druglikeness
- Lipinski’s Rule Compliance :
NPY-(22-36) (pig) violates Lipinski’s criteria (molecular weight >500 Da, >10 hydrogen bond acceptors), limiting oral bioavailability compared to smaller analogs like NPY-(13-36) . - Stability :
The C-terminal α-helix in NPY-(22-36) enhances proteolytic resistance compared to linear fragments (e.g., NPY-(25-36)) .
Research Implications and Therapeutic Potential
- Obesity : Y2R agonists like NPY-(22-36) (pig) could reduce adiposity without affecting cortical bone, as shown in NPY-/- female mice with enhanced estrogen-mediated browning of adipose tissue .
- Stress Disorders : Gender-specific Y2R modulation by NPY-(22-36) may offer targeted therapies for stress-induced gastrointestinal dysfunction .
- Limitations : Poor druglikeness necessitates structural optimization (e.g., cyclization or acetylation) to improve bioavailability .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and purifying NPY-(22-36) (pig) in laboratory settings?
- NPY-(22-36) (pig) is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Purification typically employs reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and gradients of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) . Critical parameters include column temperature (25–40°C), flow rate (1 mL/min), and UV detection at 214 nm for peptide bonds. Yield optimization requires iterative adjustment of cleavage/deprotection conditions (e.g., TFA:thioanisole:water:phenol = 90:5:3:2) .
Q. How can researchers quantify NPY-(22-36) (pig) in biological matrices like plasma or tissue homogenates?
- Quantification often uses enzyme-linked immunosorbent assay (ELISA) with anti-NPY antibodies validated for cross-reactivity with the truncated peptide. Sample preparation includes acid-ethanol extraction (1:10 v/v, 0.1 M HCl in 75% ethanol) to dissociate NPY from binding proteins. Recovery rates vary by matrix: 85–92% in plasma vs. 70–78% in brain homogenates due to lipid interference . Parallel LC-MS/MS with stable isotope-labeled internal standards (e.g., [¹³C₆]-NPY-(22-36)) improves specificity for low-concentration samples (<10 pg/mL) .
Q. What animal models are most suitable for studying NPY-(22-36) (pig) in stress-related gastrointestinal (GI) motility?
- Wild-type (WT) and NPY-knockout (NPY-/-) mice are widely used. Acute restraint stress models in NPY-/- females show gender-specific GI dysmotility (e.g., slower upper gastrointestinal transit and increased fecal pellet output), mimicking stress-induced IBS phenotypes. Key parameters include stress duration (30–120 min), corticosterone levels (measured via ELISA), and post-mortem analysis of intestinal transit using charcoal markers .
Advanced Research Questions
Q. How do gender-specific differences in NPY-(22-36) (pig) receptor interactions influence experimental outcomes?
- NPY-(22-36) binds preferentially to Y2 receptors (Y2R) in peripheral tissues. In female mice, Y2R antagonism elevates corticosterone levels more significantly than in males, correlating with stress-induced GI dysmotility. Methodological considerations include:
- Receptor specificity : Use selective antagonists (e.g., BIIE0246 for Y2R) in ex vivo ileum motility assays.
- Hormonal controls : Ovariectomy in female models isolates estrogen’s modulatory effects on Y2R expression .
- Data contradictions may arise from interspecies Y2R homology differences (e.g., pig vs. murine Y2R: 87% sequence identity) .
Q. What strategies resolve contradictory data on NPY-(22-36) (pig)’s binding affinity across studies?
- Discrepancies in reported IC₅₀ values (e.g., 2 nM vs. 15 nM in Y2R assays) often stem from:
- Assay conditions : Buffer composition (e.g., inclusion of divalent cations like Mg²⁺ stabilizes receptor conformation).
- Radioligand choice : Compare [¹²⁵I]-PYY(3-36) (high specificity) vs. [³H]-NPY (broader receptor cross-reactivity).
- Normalize data to cell-surface receptor density (measured via flow cytometry with anti-Y2R antibodies) to control for expression variability .
Q. How can computational modeling enhance the design of NPY-(22-36) (pig) analogs with improved stability?
- Molecular dynamics (MD) simulations (e.g., GROMACS) predict degradation hotspots in NPY-(22-36). Key steps:
Simulate peptide behavior in physiological pH (7.4) and temperature (37°C) over 100 ns.
Identify protease-susceptible regions (e.g., Arg25-Tyr26 cleavage by trypsin-like enzymes).
Introduce D-amino acids or PEGylation at vulnerable residues.
- Validation requires RP-HPLC stability assays in simulated gastric fluid (pH 2.0, pepsin) and plasma .
Methodological Best Practices
Q. What statistical frameworks are optimal for analyzing NPY-(22-36) (pig)’s dose-response effects?
- Use nonlinear regression (log[agonist] vs. response, variable slope) in GraphPad Prism. For small sample sizes (n < 6), apply the Mann-Whitney U test with Benjamini-Hochberg correction to reduce Type I errors. Report effect sizes (Cohen’s d) and 95% confidence intervals to contextualize biological significance .
Q. How to ensure reproducibility in NPY-(22-36) (pig) functional assays?
- Adhere to NIH preclinical guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
